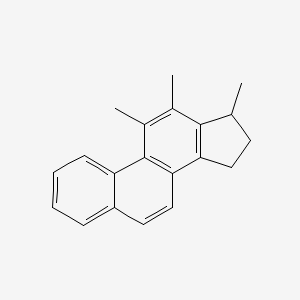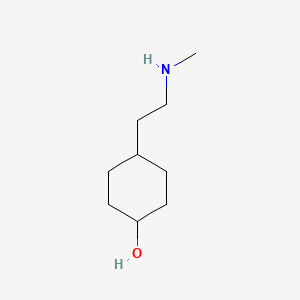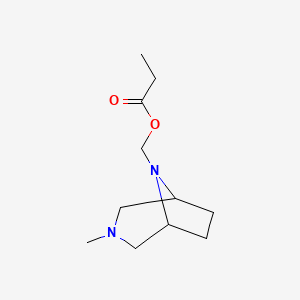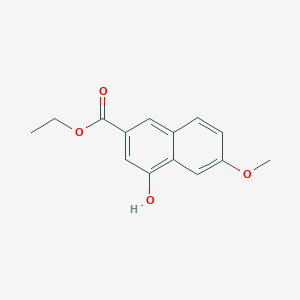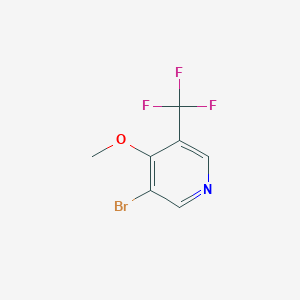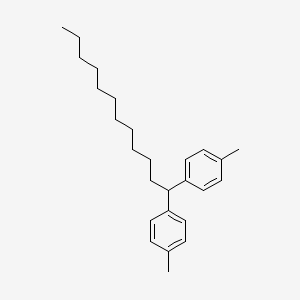![molecular formula C21H19NO9 B13941868 4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate CAS No. 1227681-45-9](/img/structure/B13941868.png)
4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is a complex organic compound that combines a nitrooxybutyl group with a chromen-7-yloxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate typically involves multiple steps. One common approach starts with the preparation of the chromen-7-yloxyacetate core. This can be achieved through the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen with an appropriate acylating agent under acidic conditions . The nitrooxybutyl group is then introduced via a nucleophilic substitution reaction, where a suitable nitrooxybutyl halide reacts with the chromen-7-yloxyacetate intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form amines.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrooxy group typically yields nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate involves its interaction with various molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of immune responses. The chromen-7-yloxyacetate moiety can interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate: Similar structure but with an ethyl group instead of a nitrooxybutyl group.
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate: A closely related compound with slight variations in the chromen structure.
Uniqueness
4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is unique due to the presence of both the nitrooxy and chromen-7-yloxyacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1227681-45-9 |
|---|---|
Fórmula molecular |
C21H19NO9 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
4-nitrooxybutyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H19NO9/c23-16-10-15(29-13-20(25)28-8-4-5-9-30-22(26)27)11-19-21(16)17(24)12-18(31-19)14-6-2-1-3-7-14/h1-3,6-7,10-12,23H,4-5,8-9,13H2 |
Clave InChI |
JFXTWCPYTPAYKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)OCCCCO[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
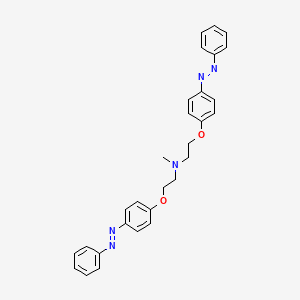
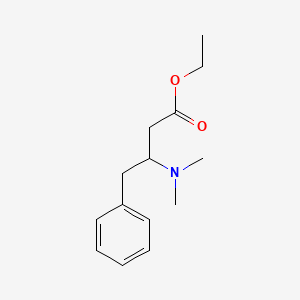
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
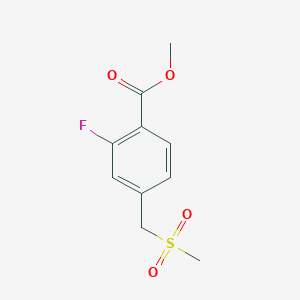
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
